molecular formula C7H4BrF2N3O2S B11776636 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide

6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide

Cat. No.: B11776636
M. Wt: 312.09 g/mol
InChI Key: MQYUTPZGBWSBOF-UHFFFAOYSA-N
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Description

6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is a pyridine derivative with the molecular formula C7H4BrF2N3O2S and a molecular weight of 312.09 g/mol . This compound is characterized by the presence of bromine, cyano, difluoromethyl, and sulfonamide functional groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Cyanation: Introduction of a cyano group.

    Difluoromethylation: Introduction of a difluoromethyl group.

    Sulfonamidation: Introduction of a sulfonamide group.

Each step requires specific reagents and conditions, such as bromine for bromination, cyanide sources for cyanation, difluoromethylating agents, and sulfonamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Scientific Research Applications

6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is unique due to the combination of bromine, cyano, difluoromethyl, and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C7H4BrF2N3O2S

Molecular Weight

312.09 g/mol

IUPAC Name

6-bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H4BrF2N3O2S/c8-6-3(2-11)1-4(16(12,14)15)5(13-6)7(9)10/h1,7H,(H2,12,14,15)

InChI Key

MQYUTPZGBWSBOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)Br)C#N

Origin of Product

United States

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